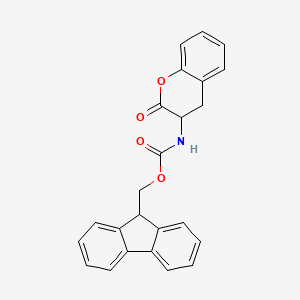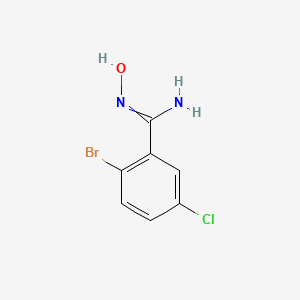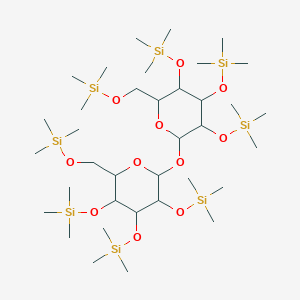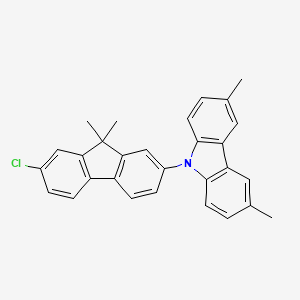
6-Bromo-7-fluoro-isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-fluoro-isoindolin-1-one is a heterocyclic compound characterized by the presence of bromine and fluorine atoms on an isoindolinone scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoro-isoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of efficient one-pot reactions and solvent systems such as EtOH–AcOH (v/v, 10:1) to facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-fluoro-isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to isoindoline-1,3-dione derivatives under solventless conditions.
Substitution: Reactions with primary amines to form substituted isoindolinones.
Common Reagents and Conditions:
Oxidation: Typically involves heating and solventless conditions.
Substitution: Utilizes primary amines and refluxing conditions in solvents like EtOH–AcOH.
Major Products:
Oxidation: Isoindoline-1,3-dione derivatives.
Substitution: Substituted isoindolinones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-isoindolin-1-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). Molecular docking studies have shown high binding affinity with CDK7, suggesting its potential as an anti-cancer agent . The compound interacts with active amino acid residues of CDK7, influencing cell cycle regulation and exhibiting anti-cancer properties .
Comparison with Similar Compounds
Isoindoline-1,3-dione derivatives: Known for their biological and pharmaceutical applications.
Multifunctionalized isoindole-1,3-diones: Synthesized via coupled oxidation reactions.
Uniqueness: 6-Bromo-7-fluoro-isoindolin-1-one stands out due to its specific substitution pattern with bromine and fluorine atoms, which imparts unique chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C8H5BrFNO |
|---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
6-bromo-7-fluoro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5BrFNO/c9-5-2-1-4-3-11-8(12)6(4)7(5)10/h1-2H,3H2,(H,11,12) |
InChI Key |
XXJVUGLJHPVACN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)Br)F)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)


![(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)





![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)




